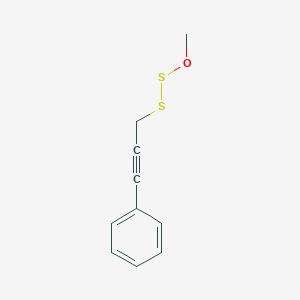
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is an organic compound characterized by the presence of a methoxy group, a phenylpropynyl group, and a disulfane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a methoxy-substituted phenylpropynyl compound with a disulfane precursor. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the cleavage of the disulfane bond, forming thiols.
Substitution: The methoxy and phenylpropynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of nucleophiles or electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane involves its interaction with molecular targets through its functional groups. The disulfane linkage can undergo redox reactions, influencing cellular redox states. The phenylpropynyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-one: Similar in structure but lacks the disulfane linkage.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a methoxy-phenyl group but differs in the rest of the structure.
Methyl 3-methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar methoxy and propynyl groups but different overall structure.
Uniqueness
1-Methoxy-2-(3-phenylprop-2-yn-1-yl)disulfane is unique due to its disulfane linkage, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where such properties are desired.
Properties
Molecular Formula |
C10H10OS2 |
|---|---|
Molecular Weight |
210.3 g/mol |
IUPAC Name |
3-(methoxydisulfanyl)prop-1-ynylbenzene |
InChI |
InChI=1S/C10H10OS2/c1-11-13-12-9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,9H2,1H3 |
InChI Key |
BJUPIDUBTXKKGF-UHFFFAOYSA-N |
Canonical SMILES |
COSSCC#CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















